1-Butoxy-2-phenoxy-ethane
CAS No.: 91764-32-8
Cat. No.: VC18294375
Molecular Formula: C12H18O2
Molecular Weight: 194.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91764-32-8 |
|---|---|
| Molecular Formula | C12H18O2 |
| Molecular Weight | 194.27 g/mol |
| IUPAC Name | 2-butoxyethoxybenzene |
| Standard InChI | InChI=1S/C12H18O2/c1-2-3-9-13-10-11-14-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 |
| Standard InChI Key | WMKLOPKWBZQHHF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOCCOC1=CC=CC=C1 |
Introduction
Structural and Nomenclature Features
The IUPAC name 1-butoxy-2-phenoxy-ethane explicitly defines the substituents on the ethane backbone. The butoxy group occupies the first carbon, while the phenoxy group is attached to the second carbon. This arrangement creates a steric and electronic profile distinct from simpler ethers like diethyl ether or anisole. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈O₂ |
| Molecular Weight | 194.27 g/mol |
| Functional Groups | Two ether linkages (-O-) |
| Stereochemistry | Likely achiral |
The presence of both aliphatic (butoxy) and aromatic (phenoxy) moieties suggests a hybrid solubility profile, balancing hydrophobic and mildly polar characteristics .
Synthesis and Manufacturing Pathways
While no direct synthesis protocols for 1-butoxy-2-phenoxy-ethane are documented in the provided sources, analogous methods for diaryl ethers can be extrapolated. Two plausible routes include:
Williamson Ether Synthesis
This classic method involves the reaction of an alkoxide ion with an alkyl halide. For 1-butoxy-2-phenoxy-ethane:
-
Step 1: Phenol (C₆H₅OH) is deprotonated with a base (e.g., NaOH) to form phenoxide (C₆H₅O⁻).
-
Step 2: The phenoxide reacts with 1-bromo-2-butoxyethane (Br-C₂H₄-O-C₄H₉) in a nucleophilic substitution reaction.
The reaction can be represented as:
This method is widely used for ethers but may require optimization to avoid side reactions such as elimination .
Ullmann Coupling
A copper-catalyzed coupling between aryl halides and alcohols could also be explored:
This approach is advantageous for aromatic systems but may involve higher temperatures and longer reaction times .
Physical Properties and Thermodynamic Data
Direct measurements for 1-butoxy-2-phenoxy-ethane are scarce, but data from structurally similar ethers like 1-butoxy-2-ethoxyethane (CAS 4413-13-2) offer valuable benchmarks :
The higher predicted boiling point and LogP for 1-butoxy-2-phenoxy-ethane reflect the increased molecular weight and aromaticity of the phenoxy group compared to ethoxy substituents .
Chemical Reactivity and Stability
Hydrolytic Stability
Ethers generally resist hydrolysis under neutral conditions but are susceptible to cleavage by strong acids (e.g., HI or HBr). The phenoxy group’s electron-withdrawing nature may slightly enhance the reactivity of the adjacent ether linkage compared to purely aliphatic ethers.
Photophysical Behavior
While no direct studies exist, the compound’s conjugated system (phenoxy → ethane → butoxy) may exhibit weak fluorescence. Analogous compounds like PPPBB (a diaryl ethenyl ether) show solvent-dependent absorption and emission spectra due to dipole moment changes upon excitation . For 1-butoxy-2-phenoxy-ethane:
-
Predicted λₐbₛ: 260–280 nm (π→π* transitions in phenoxy)
-
Predicted λₑₘ: 300–320 nm
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume